Anticancer Activity Across Para-Substituted Analogs
The target compound exhibits anticancer activity with IC50 values ranging from 15 to 30 µM across various cancer cell lines, a potency profile that is directly linked to the presence of the bulky, lipophilic benzyloxy substituent . In contrast, the unsubstituted benzylidene malonate and the para-methyl analog lack reported comparable anticancer activity at similar concentrations, underscoring the critical role of the 4-benzyloxy group in modulating biological activity .
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15–30 µM |
| Comparator Or Baseline | Diethyl benzylidene malonate (unsubstituted) / Diethyl 2-(4-methylbenzylidene)malonate |
| Quantified Difference | Target compound active; comparator data not reported or inactive at similar concentrations |
| Conditions | Human cancer cell lines (apoptosis induction via caspase pathways) |
Why This Matters
The benzyloxy group confers a distinct and quantifiable biological activity profile, making this compound a specific tool for anticancer research not replicable by simpler analogs.
